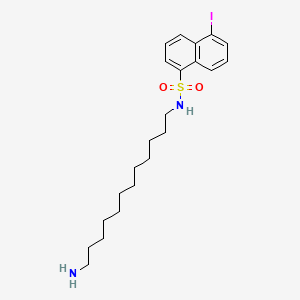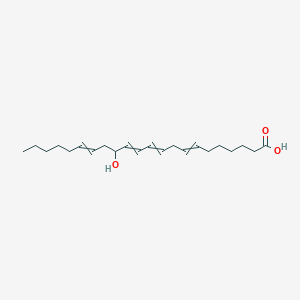
14-Hydroxydocosa-7,10,12,16-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxydocosa-7,10,12,16-tetraenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,12E,16Z,19Z)-docosahexaenoic acid bearing an additional 14-hydroxy substituent . This compound is a metabolite of docosahexaenoic acid (DHA) and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxydocosa-7,10,12,16-tetraenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic reactions using lipoxygenases, which introduce the hydroxy group at the 14th position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve biotechnological approaches, utilizing microbial or enzymatic systems to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxydocosa-7,10,12,16-tetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxy group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.
Major Products:
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
14-Hydroxydocosa-7,10,12,16-tetraenoic acid has a wide range of applications in scientific research :
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mechanism of Action
14-Hydroxydocosa-7,10,12,16-tetraenoic acid can be compared with other hydroxylated fatty acids such as:
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
Uniqueness:
Comparison with Similar Compounds
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
- 14-Hydroxyhexadecatetraenoic acid (14-HHTE)
Properties
CAS No. |
96332-06-8 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
14-hydroxydocosa-7,10,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-7,10,12-13,15-16,19,21,23H,2-5,8-9,11,14,17-18,20H2,1H3,(H,24,25) |
InChI Key |
YPLMXPOVYWAOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
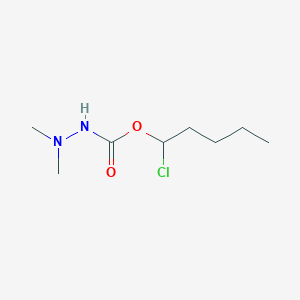
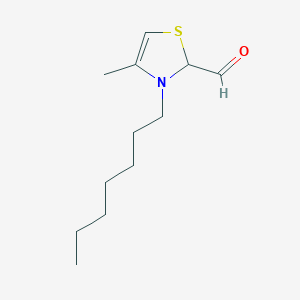
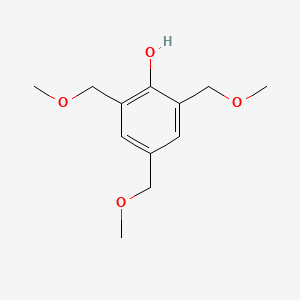
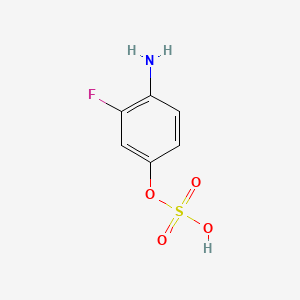
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
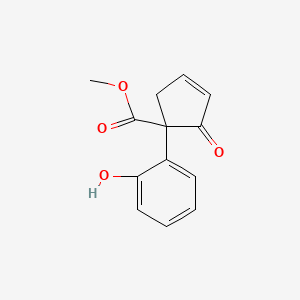

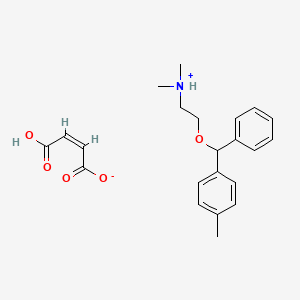

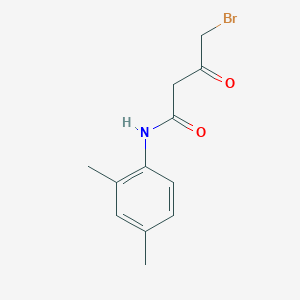

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
